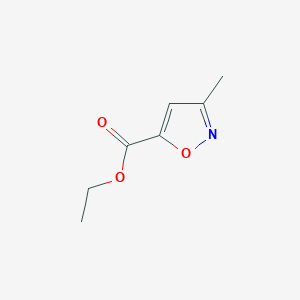

Ethyl 3-Methylisoxazole-5-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMIZTNZMHVVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438119 | |

| Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63366-79-0 | |

| Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1,2-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Methylisoxazole 5 Carboxylate and Analogues

Regioselective Synthesis Strategies

Achieving regioselectivity is paramount in the synthesis of substituted isoxazoles to ensure the correct placement of functional groups on the heterocyclic ring. The two primary strategies for constructing the isoxazole (B147169) core are 1,3-dipolar cycloadditions and cyclization reactions of linear precursors, both of which can be tailored for high regioselectivity.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne or alkene, is the most widely utilized and effective method for synthesizing the isoxazole ring. nih.govnih.govrsc.org This reaction typically proceeds via a concerted pericyclic mechanism. nih.govrsc.org The regioselectivity of the cycloaddition—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by steric and electronic factors of the reactants. mdpi.com

For the synthesis of a 3,5-disubstituted isoxazole like ethyl 3-methylisoxazole-5-carboxylate, the reaction would involve a nitrile oxide (e.g., acetonitrile (B52724) oxide, generated in situ) and an alkyne bearing an ester group (e.g., ethyl propiolate). The nitrile oxide is commonly generated in situ from an aldoxime precursor using an oxidizing agent or by dehydrohalogenation of a hydroximoyl chloride. nih.govchemrxiv.orgnih.gov

Key methods for generating nitrile oxides for these cycloadditions include:

Dehydrohalogenation of Hydroximoyl Chlorides: Using a base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) to eliminate HCl from a hydroximoyl chloride is a classic and effective method. chemrxiv.orgnih.gov

Oxidation of Aldoximes: A variety of oxidizing agents can be used, including sodium hypochlorite (B82951) (NaOCl), hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (DIB), or oxone. nih.govarkat-usa.orgorganic-chemistry.org Hypervalent iodine reagents are particularly effective and have been used in metal-free synthetic routes. arkat-usa.orgorganic-chemistry.org

Dehydration of Nitroalkanes: Primary nitro compounds can be dehydrated to form nitrile oxides, a method that aligns with green chemistry principles by avoiding halogenated intermediates. orgsyn.org

The reaction between the in situ generated nitrile oxide and the alkyne partner then proceeds to form the isoxazole ring. nih.govnih.gov The regiochemical outcome is highly predictable, leading predominantly to the 3,5-disubstituted isomer. mdpi.com

An alternative and historically significant regioselective route to isoxazoles involves the condensation reaction of a β-dicarbonyl compound with hydroxylamine (B1172632) or its derivatives. nih.govyoutube.com This method is particularly effective for producing 3,5-disubstituted isoxazoles. youtube.com

The synthesis proceeds in several steps:

Imine Formation: The amine group of hydroxylamine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an oxime (an imine derivative). youtube.com

Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the second carbonyl group. youtube.com

Dehydration: The resulting cyclic intermediate loses a molecule of water to form the stable, aromatic isoxazole ring. youtube.com

For synthesizing this compound, the starting materials would be a β-ketoester, specifically ethyl acetoacetate (B1235776), and hydroxylamine. The reaction of ethyl acetoacetate with hydroxylamine hydrochloride is a common approach. nih.gov The regioselectivity is controlled by the differential reactivity of the ketone and ester carbonyls, with the more reactive ketone preferentially forming the oxime, leading to the 3-methyl-5-carboethoxy isoxazole structure. The precise pH during the reaction work-up can influence the final product, but the condensation generally yields isoxazolin-5-ones from 2-unsubstituted β-keto esters. youtube.com

Ester Hydrolysis and Transesterification Approaches to Carboxylic Acid Precursors

The ethyl ester group in this compound is a versatile functional handle that can be readily converted into the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid. This transformation is typically achieved through ester hydrolysis.

Ester Hydrolysis: Hydrolysis, or splitting with water, can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and is the reverse of Fischer esterification. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is the more common method for complete hydrolysis. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is irreversible and yields the carboxylate salt and ethanol. libretexts.orglibretexts.org Subsequent acidification protonates the carboxylate salt to give the final carboxylic acid.

Transesterification: It is also possible to change the ester group from ethyl to another alkyl group through transesterification. This reaction involves treating the ethyl ester with a different alcohol (e.g., methanol (B129727), propanol) in the presence of either an acid or base catalyst. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com For example, reacting this compound with sodium methoxide (B1231860) in methanol would produce mthis compound. masterorganicchemistry.com

Metal-Free Synthetic Pathways and Green Chemistry Principles

In recent years, there has been a significant shift towards developing synthetic methods that are more environmentally benign. rsc.orgbenthamdirect.com For isoxazole synthesis, this involves creating metal-free pathways and adhering to the principles of green chemistry, such as using safer solvents, reducing waste, and improving atom economy. rsc.orgeurekaselect.com

Many traditional isoxazole syntheses, particularly cycloaddition reactions, have employed copper or ruthenium catalysts. nih.govrsc.org While effective, these metals can be costly, toxic, and difficult to remove from the final product. nih.govrsc.org Consequently, metal-free alternatives are highly desirable.

Key green and metal-free approaches include:

Hypervalent Iodine Reagents: Reagents such as diacetoxyiodobenzene (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) can efficiently mediate the oxidation of aldoximes to nitrile oxides without the need for a metal catalyst. arkat-usa.orgorganic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can promote the regioselective synthesis of isoxazoles from aldoximes. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasonication can significantly enhance reaction rates, improve yields, and increase selectivity, often allowing for shorter reaction times and the use of greener solvents like water. rsc.orgbenthamdirect.comeurekaselect.comresearchgate.net

Solvent-Free and Aqueous Conditions: Performing reactions in water or under solvent-free conditions, such as ball-milling, minimizes the use of volatile organic compounds (VOCs). chemrxiv.orgnih.govnih.gov The synthesis of 3,4,5-trisubstituted isoxazoles has been successfully demonstrated in water. chemrxiv.org

These methods offer powerful, sustainable alternatives for the synthesis of this compound and its analogues, aligning with modern standards of chemical production. nih.govnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired isoxazole product while minimizing reaction times and side-product formation. researchgate.netresearchgate.net Key variables that are typically optimized include the choice of catalyst, base, solvent, temperature, and reaction time. nih.govbeilstein-journals.org

For the 1,3-dipolar cycloaddition pathway, optimization might involve screening different bases for the in situ generation of the nitrile oxide. For instance, in the synthesis of 3,4,5-trisubstituted isoxazoles, various organic and inorganic bases can be tested, with the choice affecting the reaction's selectivity and yield. chemrxiv.org Similarly, the solvent system can dramatically influence the outcome; a study on cycloadditions with β-ketoesters found that a water-methanol mixture was optimal for promoting the desired C-trapping pathway over competing O-trapping or dimerization of the nitrile oxide. chemrxiv.org

In the synthesis of isoxazol-5-ones via multicomponent reactions, parameters such as catalyst type, catalyst loading, and temperature are fine-tuned. nih.gov One study found that a g-C₃N₄·OH nanocomposite catalyst at a specific loading in water at room temperature provided the highest yield in the shortest time. nih.gov

The following table summarizes optimization results from a representative synthesis of an isoxazole derivative, highlighting the impact of different reaction parameters.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Rh₂(OAc)₄ | CF₃Ph | 80 | 1 | Low | researchgate.net |

| 2 | Rh₂(OAc)₄ | DCE | 80 | 1 | Low | researchgate.net |

| 3 | None (Thermolysis) | MeCN | 60 | 12 | 56 | researchgate.net |

| 4 | None (Thermolysis) | MeCN | 80 | 3 | 75 | researchgate.net |

| 5 | None (Thermolysis) | MeCN | 100 | 1 | 81 | researchgate.net |

| 6 | None (Photolysis) | MeCN | RT | 12 | 62 | researchgate.net |

Stereochemical Control and Diastereoselectivity in Isoxazole Formation

While the aromatic isoxazole ring itself is planar, the synthesis of isoxazoline (B3343090) (dihydroisoxazole) intermediates or isoxazoles with adjacent stereocenters requires careful control of stereochemistry. chem-station.comnih.gov Diastereoselectivity in 1,3-dipolar cycloadditions is a key area of study, particularly when the reaction creates new stereocenters. chem-station.comchemistryviews.org

For example, the cycloaddition of a nitrile oxide to a chiral allylic alcohol can proceed with high diastereoselectivity, where the existing stereocenter on the alcohol directs the approach of the nitrile oxide. chem-station.com This strategy has been used to furnish isoxazolines as single diastereomers. chem-station.com Similarly, asymmetric catalysis can be employed to control the stereochemical outcome. Chiral catalysts have been developed for enantioselective [3+2] cycloaddition reactions, leading to the formation of spirooxindole-pyrrolidine frameworks with high diastereo- and enantioselectivity. acs.orgacs.org

While the synthesis of this compound from simple achiral precursors does not involve stereocontrol, the synthesis of more complex analogues often does. Methods for creating polysubstituted isoxazolines with high diastereoselectivity have been developed to overcome the regioselectivity and stereoselectivity challenges of traditional [3+2] cycloadditions. chemistryviews.org One such modular approach involves a [4+1]-annulation followed by functionalization, which provides excellent control over the final stereochemistry. chemistryviews.org

Elucidation of Reaction Mechanisms and Transformations

Mechanistic Pathways of Isoxazole (B147169) Ring Formation

The construction of the isoxazole nucleus, such as that in Ethyl 3-Methylisoxazole-5-carboxylate, is primarily achieved through two major synthetic strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-dicarbonyl compound. researchgate.net

One of the most widely employed and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (an alkyne or alkene). researchgate.netrsc.org This reaction can proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. rsc.org Nitrile oxides are typically generated in situ from the corresponding aldoximes using an oxidizing agent, or from primary nitro compounds via dehydration. rsc.orgorgsyn.org For instance, a highly selective synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the generation of a nitrile oxide from a primary nitro compound, which then undergoes a regioselective 1,3-dipolar cycloaddition to an enamine. orgsyn.org This method is noted for its high selectivity, avoiding the formation of positional isomers that can occur with other methods. orgsyn.org

Another common and classical approach involves the reaction of hydroxylamine or its salts with a molecule containing a three-carbon chain with reactive carbonyl groups. researchgate.netnih.gov A plausible mechanism for forming a related isoxazole structure begins with the nucleophilic attack of the amine group of hydroxylamine hydrochloride on a carbonyl center of a β-ketoester like ethyl acetoacetate (B1235776), forming an oxime intermediate. nih.gov Subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring. nih.gov

More recent methodologies include intramolecular oxidative cycloadditions. In one such method, alkyne-tethered aldoximes are cyclized using a catalytic amount of a hypervalent iodine(III) species. The proposed mechanism involves the in situ generation of a hydroxy(aryl)iodonium tosylate, which reacts with the aldoxime to form a nitrile oxide intermediate. This intermediate then undergoes a subsequent intramolecular cycloaddition to yield the fused isoxazole derivative. mdpi.com

Investigation of Reductive Ring Opening Mechanisms and Products

A key feature of the isoxazole ring is the inherent weakness of the nitrogen-oxygen bond, making it susceptible to cleavage under various conditions, particularly reduction. researchgate.net This reactivity allows isoxazoles to serve as valuable synthetic intermediates, acting as "masked" forms of various difunctionalized compounds. researchgate.net

Hydrogenolytic cleavage is a common method for opening the isoxazole ring. This transformation typically involves catalytic hydrogenation (e.g., using H₂ with catalysts like Raney nickel or palladium on carbon) or chemical reduction. The cleavage of the N-O bond leads to the formation of a variety of useful products, depending on the substituents present on the isoxazole ring and the reaction conditions. The primary products obtained from this ring opening include β-aminoenones (enaminoketones), 1,3-dicarbonyl compounds, γ-amino alcohols, and α,β-unsaturated oximes. researchgate.netrsc.org

The nature of the substituents on the isoxazole ring significantly influences the outcome of the reductive cleavage. For example, studies have shown that isoxazoles with electron-withdrawing groups at the 4-position are more susceptible to reductive cleavage. rsc.org In some contexts, such as metabolic bioactivation, the isoxazole ring can be opened to form reactive electrophilic metabolites like cyanoacroleins or enimines, which can subsequently react with biological nucleophiles. nih.gov

The table below summarizes the typical products resulting from the reductive ring opening of isoxazole derivatives.

| Precursor | Reductive Condition | Major Product(s) |

| Substituted Isoxazole | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | β-Aminoenone, 1,3-Dicarbonyl, γ-Amino alcohol |

| 4-Acylisoxazole | Sodium Borohydride | Conjugate reduction products |

| Isoxazole-containing BET inhibitors | Metabolic processes | Cyanoacroleins, Enimines |

Oxidative and Substitutive Reaction Pathways of Isoxazole Derivatives

While less common than reductive cleavage, isoxazole derivatives can undergo oxidative transformations. For example, a TEMPO-catalyzed synthesis using air as the oxidant has been developed for creating substituted isoxazoles from ethyl nitroacetate (B1208598) and an alkyne in water, highlighting a green chemistry approach. rsc.org

Isoxazole derivatives readily participate in a range of substitution reactions, allowing for further functionalization of the heterocyclic core. These reactions include electrophilic substitutions like bromination and iodination, as well as cross-coupling reactions for arylation. bohrium.com The positions of substitution are dictated by the electronic nature of the ring and the existing substituents.

A notable synthetic strategy involves the synthesis of 4-iodoisoxazoles via electrophilic cyclization. nih.gov The introduced iodine atom serves as a versatile handle for subsequent transformations, such as Suzuki, Sonogashira, and Stille cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C4 position. nih.gov Other transformations reported for isoxazole derivatives include intramolecular SEAr reactions, cycloadditions, photoisomerizations, and Domino transformations into other heterocyclic systems like 2,4-dicarbonyl pyrroles. bohrium.com

Influence of Substituents on Reaction Kinetics and Selectivity

Substituents on the isoxazole ring play a critical role in modulating its reactivity, influencing both the kinetics of reactions and the selectivity of transformations. The electronic and steric properties of these substituents can have profound effects.

Electronic Effects: Crystallographic and theoretical studies have demonstrated that the nature of substituents significantly impacts the electronic distribution within the isoxazole ring. rsc.org For instance, placing a π-electron-withdrawing group (like an acyl or alkoxycarbonyl group) at the C4-position enhances the polarity of the C4=C5 bond and weakens the N-O bond. rsc.org This electronic perturbation makes these specific derivatives more susceptible to selective electrochemical and yeast-catalyzed reductions, as well as hydrogenolytic ring cleavage. rsc.org Conversely, electron-donating groups can have the opposite effect. In one study on electrophilic cyclization, an electron-donating NMe₂ group dramatically increased the required reaction time compared to substrates with electron-withdrawing groups. nih.gov

Steric Effects: Steric hindrance can also influence reaction outcomes. It has been observed that replacing a methyl group with a larger ethyl group on the isoxazole ring can hinder the ability of the molecule's orbitals to adopt the necessary conformation for certain reactions, thereby decreasing reaction rates or efficiency. nih.gov However, in some reactions, such as certain electrophilic cyclizations to form the isoxazole ring, steric effects from even bulky substituents appear to be minimal, resulting in high yields without significant changes in reaction time. nih.gov The relative positioning of substituents can also dictate intermolecular interactions, such as the hydrogen bonding patterns observed in the crystal structures of amino-substituted isoxazoles. nih.gov

The following table summarizes the observed influence of different substituent types on isoxazole reactivity.

| Substituent Position | Substituent Type | Observed Effect | Reaction Type |

| C4 | π-Electron-withdrawing (e.g., -CO₂Et) | Enhances C4-C5 bond polarity, weakens N-O bond, increases reaction rate. rsc.org | Reductive Cleavage, Electrochemical Reduction. rsc.org |

| Aryl group attached to ring | Electron-donating (e.g., -NMe₂) | Dramatically increases reaction time. nih.gov | Electrophilic Cyclization. nih.gov |

| Aryl group attached to ring | Electron-withdrawing (e.g., -CO₂Et) | Little effect on reaction yield. nih.gov | Electrophilic Cyclization. nih.gov |

| C3 | Alkyl (Ethyl vs. Methyl) | Increased steric hindrance from ethyl group can decrease reaction efficiency. nih.gov | Bioactivation/Metabolism. nih.gov |

Structure Activity Relationship Sar Studies and Medicinal Chemistry

Isoxazole (B147169) Scaffold as a Privileged Pharmacophore in Drug Discovery

The isoxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique set of electronic and steric properties, establishing it as a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for the development of novel drugs. nih.govimpactfactor.org The isoxazole moiety is a prominent feature in numerous commercially available drugs and serves as a versatile building block in the synthesis of a wide range of biologically active compounds. researchgate.net

The significance of the isoxazole scaffold lies in its ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Its relatively low cytotoxicity is another attractive feature for drug development. nih.gov The chemical versatility of the isoxazole ring allows for the introduction of diverse substituents at various positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. nih.gov As a result, isoxazole derivatives have been investigated for a broad spectrum of therapeutic applications, including:

Antimicrobial and antifungal agents nih.gov

Anticancer agents researchgate.netimpactfactor.org

Anti-inflammatory drugs nih.gov

Antiviral compounds nih.gov

Anticonvulsant agents nih.gov

Neuroprotective agents beilstein-journals.org

The benzisoxazole scaffold, a fusion of a benzene (B151609) ring and an isoxazole ring, further exemplifies the privileged nature of this heterocyclic system, with applications ranging from antipsychotics to anti-HIV agents. nih.gov The consistent success of isoxazole-containing compounds in hitting a variety of biological targets solidifies the status of the isoxazole scaffold as a cornerstone in modern drug discovery. researchgate.netbeilstein-journals.org

Rational Design of Ethyl 3-Methylisoxazole-5-carboxylate Derivatives

The rational design of derivatives based on the this compound scaffold involves a strategic approach to modifying the molecule to achieve a desired biological effect. This process often begins with the core structure as a template, with modifications aimed at enhancing potency, improving selectivity, or optimizing pharmacokinetic properties.

One common strategy involves the derivatization of the carboxylate group at the 5-position. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. researchgate.net This approach was utilized in the synthesis of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, where the isoxazole-amide linkage serves as a key structural motif. researchgate.net

Another design approach focuses on introducing or modifying substituents on the isoxazole ring itself. The synthesis of 3,4,5-trisubstituted isoxazoles, for example, allows for the exploration of a wider chemical space around the core scaffold. beilstein-journals.org Greener synthetic methods, such as those performed in aqueous media, are also being developed to facilitate the efficient and environmentally friendly production of diverse isoxazole libraries for screening. beilstein-journals.org

Computational methods, such as molecular docking, are increasingly employed in the rational design process. These techniques can predict the binding orientation of a designed molecule within the active site of a target protein, providing insights into potential interactions and guiding the selection of substituents. For example, in the design of 3,5-disubstituted isoxazole derivatives as potential anticancer agents, docking studies can help identify which substitutions are most likely to lead to favorable binding with the target receptor, such as the epidermal growth factor receptor (EGFR). impactfactor.org

The following table summarizes some rationally designed derivatives and their intended applications:

| Derivative Type | Design Strategy | Potential Application |

| Isoxazole-amides | Modification of the C5-carboxylate to an amide linkage. | Antifungal, Herbicidal |

| 3,5-Disubstituted isoxazoles | Introduction of varied aryl and heterocyclic groups at positions 3 and 5. | Anticancer |

| Thiazole-linked isoxazoles | Coupling of the isoxazole core with a thiazole (B1198619) moiety. | Antimicrobial |

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of derivatives of this compound is highly sensitive to structural modifications. SAR studies have revealed that the nature and position of substituents on the isoxazole ring and its appended functionalities can dramatically influence potency and selectivity.

In a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the substituents at positions 2 and 5 of the benzoxazole (B165842) ring were found to be critical for antimicrobial and antifungal activity. nih.gov For instance, the introduction of electron-donating methoxy (B1213986) groups and their positions on an aryl substituent had a significant effect on antifungal activity. nih.gov Similarly, the presence of azaaromatic groups at certain positions enhanced activity, while bulky hydrocarbon substituents or the absence of a methyl ester at the carboxyl group could lead to inactivity. nih.gov

For a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, preliminary bioassays indicated that the nature of the aryl group at the 3-position of the isoxazole ring and the alkyl group on the thiazole ring influenced their fungicidal and herbicidal activities. researchgate.net

Research on 3,5-disubstituted isoxazole derivatives as potential anticancer agents against the MDA-MB 231 breast cancer cell line revealed that specific substitutions are crucial for activity. impactfactor.org For example, a compound with a biphenyl (B1667301) group at the 3-position and a di-chlorophenyl group at the 5-position demonstrated the most promising inhibitory concentration. impactfactor.org This suggests that a combination of hydrophobic and electron-withdrawing substituents at specific positions on the isoxazole scaffold can enhance anticancer activity. impactfactor.org

The table below illustrates some observed structure-activity relationships:

| Compound Series | Structural Modification | Impact on Biological Activity |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Position of methoxy groups on the aryl substituent. | Altered antifungal activity. nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Presence of azaaromatic vs. hydrocarbon substituents. | Azaaromatics generally showed activity, while hydrocarbons were inactive. nih.gov |

| 3,5-Disubstituted isoxazoles | Biphenyl at C3 and di-chlorophenyl at C5. | Showed the lowest inhibitory concentration against a breast cancer cell line. impactfactor.org |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Varied aryl and alkyl groups. | Influenced fungicidal and herbicidal properties. researchgate.net |

Bioisosteric Replacements and Their Pharmacological Implications in Isoxazole Design

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or pharmacological activity. drughunter.comcambridgemedchemconsulting.com This approach is often used to improve potency, selectivity, metabolic stability, or to reduce toxicity. drughunter.com

In the context of isoxazole design, bioisosteric replacements can be applied to various parts of the molecule. For example, the ester group of this compound can be considered a target for bioisosteric replacement. The carboxylic acid functional group, which can be obtained from the hydrolysis of the ester, is often associated with poor metabolic stability and limited membrane permeability. nih.gov To overcome these limitations, medicinal chemists often replace the carboxylic acid with bioisosteres such as tetrazoles, sulfonamides, or other acidic heterocycles like 3-hydroxyisoxazole. nih.govdrughunter.com These replacements can mimic the acidic nature of the carboxylic acid while offering improved pharmacokinetic profiles. nih.gov

The isoxazole ring itself can act as a bioisostere for other functional groups. For instance, five-membered heterocycles like isoxazoles, oxadiazoles, and triazoles are often used as bioisosteric replacements for amide bonds in peptides and other drug molecules. nih.gov This is because they can mimic the size, planarity, and hydrogen bonding capabilities of the amide group while offering greater metabolic stability against proteases. nih.gov

The pharmacological implications of such replacements can be profound. Replacing a carboxylic acid with a tetrazole in an angiotensin II receptor antagonist led to a tenfold increase in potency. drughunter.com In the design of isoxazole-containing compounds, replacing a labile part of the molecule with a more stable bioisostere can lead to drugs with longer half-lives and improved efficacy. The success of any bioisosteric replacement is highly context-dependent, and the choice of isostere must be carefully considered based on the specific biological target and desired pharmacological outcome. drughunter.com

The following table presents some common bioisosteric replacements relevant to isoxazole design:

| Original Group | Bioisosteric Replacement | Potential Pharmacological Implication |

| Carboxylic Acid/Ester | Tetrazole, Sulfonamide, 3-Hydroxyisoxazole | Improved metabolic stability, enhanced membrane permeability, altered acidity. nih.govdrughunter.com |

| Amide Bond | Isoxazole, Oxadiazole, Triazole | Increased proteolytic stability, conformational constraint. nih.gov |

| Phenyl Group | Pyridyl, Thienyl | Modulation of polarity, solubility, and metabolic pathways. cambridgemedchemconsulting.com |

In Vitro and in Silico Biological Activity Research

Target Identification and Mechanism of Action Studies

A comprehensive search of scientific databases did not yield specific studies focused on the target identification or the precise mechanism of action for Ethyl 3-Methylisoxazole-5-carboxylate. Research on related isoxazole (B147169) structures suggests potential interactions with various biological targets, but direct evidence for this specific compound is absent.

Enzyme and Receptor Binding Investigations (e.g., GABAergic, AMPA Receptor Agonism, Kinase Inhibition)

There are no available research findings that detail the binding affinity or functional activity of this compound with respect to key enzyme and receptor systems.

GABAergic System: While other isoxazole analogs, such as muscimol, are known to interact with GABA receptors, no studies were found that investigate this compound for similar activity. researchgate.net

AMPA Receptors: The AMPA receptor agonist itself is an isoxazole derivative (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), highlighting the relevance of the isoxazole core to this target. nih.govnih.gov However, no data exists to suggest that this compound acts as an agonist or antagonist at these receptors.

Kinase Inhibition: Certain 3,4-diaryl-isoxazole derivatives have been explored as kinase inhibitors, but this research does not extend to this compound. mdpi.com

Modulation of Cellular Signaling Pathways (e.g., Apoptosis, TNF-α Production)

Specific investigations into the effects of this compound on cellular signaling pathways such as apoptosis or the production of cytokines like TNF-α have not been reported in the available literature. While some related 5-amino-3-methyl-isoxazole derivatives have been shown to modulate TNF-α production, these findings cannot be directly attributed to this compound. nih.govmdpi.com

Antimicrobial Activity Investigations

No dedicated studies assessing the antibacterial or antifungal properties of this compound were identified. The isoxazole scaffold is a common feature in many compounds developed for their antimicrobial properties, but efficacy is highly dependent on the specific substitution pattern of the molecule. mdpi.comresearchgate.netchemimpex.com

Antibacterial Efficacy Studies

There is no published data evaluating the efficacy of this compound against bacterial pathogens.

Antifungal Efficacy Assessments

Similarly, no studies assessing the antifungal potential of this compound are available. Research into other isoxazole-based compounds has shown activity against various fungal species, but this is not specific to the title compound. mdpi.comresearchgate.net

Anti-Inflammatory and Immunomodulatory Potentials

The potential for this compound to exert anti-inflammatory or immunomodulatory effects has not been specifically investigated. The isoxazole nucleus is present in various compounds that do exhibit such activities. For instance, derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been evaluated for their immunomodulating actions. nih.govnih.govptfarm.pl However, researchers often utilize the positional isomer, Ethyl 5-Methylisoxazole-3-carboxylate, in the development of novel anti-inflammatory agents, but this does not provide direct evidence for the activity of this compound. chemimpex.com

Anticancer and Antitumor Research

The isoxazole moiety is a prominent feature in many compounds investigated for their potential in cancer chemotherapy. nih.gov Research indicates that isoxazole derivatives may exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase and aromatase, and disruption of tubulin polymerization, a process vital for cell division. nih.gov

A significant body of research has focused on the cytotoxic effects of isoxazole derivatives against various cancer cell lines. Studies on isoxazole-carboxamide derivatives, for instance, have shown them to possess moderate to potent cytotoxic activities against selected cancer cell lines, while exhibiting minimal toxicity toward normal cell lines like Hek293t. nih.gov Another isomer, Ethyl 5-Methylisoxazole-4-carboxylate, is noted as an inhibitor of pyrimidine (B1678525) synthesis, which can lead to G1 cell cycle arrest and a reduction in DNA and RNA synthesis, a mechanism highly relevant to halting cancer cell proliferation. veeprho.com Further studies have synthesized and evaluated various derivatives, identifying specific compounds with notable activity against different cancer types.

The table below summarizes key findings from in vitro anticancer studies on various isoxazole derivatives.

Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Indole-3-isoxazole-5-carboxamides | COLO205 (colon), B16F1 (melanoma) | Moderate anticancer activity with IC50 values of 30.79 and 74.15 μM, respectively. | researchgate.net |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives | Hep3B (liver), HeLa (cervical), MCF-7 (breast) | Compound 2d showed the highest activity against HeLa cells (IC50 15.48 μg/ml); 2d and 2e were most active against Hep3B cells. | nih.gov |

| Phenyl-isoxazole-carboxamides | Various cancer cell lines | Moderate to potent cytotoxic activities were observed for some compounds. | nih.gov |

Neuroprotective and Anticonvulsant Investigations

The isoxazole structure is also of significant interest in the field of neuroscience, particularly for the development of neuroprotective and anticonvulsant agents. Isoxazole derivatives are known to possess potential anticonvulsant properties. researchgate.net

While direct studies on this compound are not detailed, its isomer, Ethyl 5-methylisoxazole-3-carboxylate, serves as a key intermediate in the synthesis of other heterocyclic compounds. smolecule.com For example, it has been used to construct novel pyrazole (B372694) derivatives that were subsequently evaluated for potential anticonvulsant activity. smolecule.com This highlights the role of the isoxazole core as a foundational scaffold for creating new molecules aimed at treating neurological disorders. The design of such compounds often involves creating structures that can interact with specific biological targets in the central nervous system, such as benzodiazepine (B76468) (BZD) receptors, to elicit a therapeutic effect. nih.gov

Computational Molecular Modeling and Drug Design

In silico techniques are indispensable tools in modern drug discovery, allowing researchers to predict and analyze the behavior of molecules at an atomic level. Derivatives of this compound have been the subject of various computational studies to understand their structural properties and interactions with biological targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been applied to isoxazole derivatives to elucidate their mechanism of action. For example, docking studies were performed on a series of isoxazole-carboxamide derivatives to understand their interaction with cyclooxygenase (COX-1 and COX-2) enzymes, which are targets for anti-inflammatory drugs. nih.govresearchgate.net These simulations helped identify key binding interactions and explained how different chemical substitutions on the isoxazole and associated phenyl rings could influence the compounds' binding affinity and selectivity for the COX-2 enzyme over COX-1. nih.gov

Table 2: Molecular Docking Studies of Isoxazole Derivatives

| Derivative Class | Target Protein(s) | Purpose of Study | Reference(s) |

|---|

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been performed on derivatives such as Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate to analyze their molecular geometry and electronic properties. researchgate.net Using methods like B3LYP with the 6-311++G(d,p) basis set, researchers can calculate the optimized molecular structure and vibrational frequencies. researchgate.net The theoretical results are then compared with experimental data from techniques like single-crystal X-ray diffraction to confirm the accuracy of the computational model. researchgate.net This analysis provides fundamental insights into the molecule's stability and reactivity.

Following docking studies, Molecular Dynamics (MD) simulations can be used to assess the stability of a predicted ligand-protein complex over time. This method has been applied to isoxazole derivatives to study the dynamic behavior of the ligand within the binding site of its target enzyme, such as COX-2. nih.gov By simulating the movements of the protein and ligand, MD studies can confirm the stability of the binding interactions predicted by docking and provide a more detailed understanding of the dynamic nature of the ligand-receptor complex. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Ethyl 3-Methylisoxazole-5-carboxylate, ¹H and ¹³C NMR spectra are essential for confirming its molecular structure.

While specific experimental spectral data for this compound is not widely documented in publicly available literature, the expected resonances can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Ethyl Group: The ethyl ester moiety would present as a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃).

Isoxazole (B147169) Ring Proton: A singlet is anticipated for the lone proton on the isoxazole ring (at C4).

Methyl Group on Ring: The methyl group attached to the isoxazole ring (at C3) would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 160-170 ppm.

Isoxazole Ring Carbons: Three distinct signals are expected for the carbons of the isoxazole ring. The carbon atoms C3 and C5, being attached to the heteroatoms, would have characteristic chemical shifts.

Ethyl Group Carbons: Two signals corresponding to the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group will be present.

Methyl Group Carbon: The carbon of the methyl substituent on the isoxazole ring will also produce a unique signal.

A summary of the expected NMR data is presented below.

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ethyl (-OCH₂CH₃) | Quartet (-CH₂), Triplet (-CH₃) | ~60-70 ppm (-OCH₂), ~14 ppm (-CH₃) |

| Isoxazole-H (C4) | Singlet | ~100-110 ppm |

| Isoxazole-CH₃ (C3) | Singlet | ~10-15 ppm |

| Isoxazole-C=O (C5) | - | - |

| Isoxazole C3 | - | ~160 ppm |

| Isoxazole C5 | - | ~170 ppm |

| Carbonyl (C=O) | - | ~160 ppm |

X-ray Crystallography for Molecular and Supramolecular Architecture

As of now, the specific crystal structure of this compound has not been reported in open crystallographic databases. A crystallographic study would definitively establish the planarity of the isoxazole ring and the orientation of the ethyl carboxylate and methyl substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 |

| C-O (Ester) | Stretching | 1250-1300 |

| C=N (Isoxazole) | Stretching | 1620-1680 |

| N-O (Isoxazole) | Stretching | 1350-1450 |

| C-H (Alkyl) | Stretching | 2850-3000 |

The presence of these characteristic bands would serve to confirm the integrity of the principal functional groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization tandem Mass Spectrometry (ESI-MS/MS) are commonly employed.

The molecular weight of this compound (C₇H₉NO₃) is 155.15 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 155.

Predicted collision cross section (CCS) values for various adducts of this compound have been calculated, providing theoretical data for mass spectrometry analysis. researchgate.net

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.06552 | 129.0 |

| [M+Na]⁺ | 178.04746 | 138.2 |

| [M-H]⁻ | 154.05096 | 132.5 |

| [M+NH₄]⁺ | 173.09206 | 149.5 |

| [M+K]⁺ | 194.02140 | 139.3 |

| [M]⁺ | 155.05769 | 133.3 |

Data sourced from PubChem CID 10329487. researchgate.net

A plausible fragmentation pattern would involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a significant fragment ion. Further fragmentation of the isoxazole ring could also be observed.

Raman Spectroscopy Applications

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. It is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

While specific Raman spectroscopic studies on this compound are not documented, the technique could be applied to investigate the skeletal vibrations of the isoxazole ring. The ring stretching and deformation modes would give rise to characteristic signals in the Raman spectrum. Time-resolved Raman spectroscopy could also potentially be used to study the photodynamics and reaction mechanisms of isoxazole derivatives. acs.org

Emerging Research Directions and Future Perspectives

Development of Multi-Targeted Therapies Incorporating Isoxazole (B147169) Scaffolds

The complexity of diseases like cancer, which involve multiple pathological pathways, has spurred the development of multi-targeted therapies. This approach aims to design single chemical entities that can modulate several biological targets simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. mdpi.com The isoxazole ring is a privileged scaffold in this endeavor due to its unique structural and electronic properties, which facilitate interactions with diverse biological targets. bohrium.comnih.gov

Researchers are actively exploring isoxazole derivatives for their potential to inhibit multiple targets. nih.govnih.gov For instance, a series of novel isoxazole derivatives has been synthesized and shown to inhibit multiple protein kinases that are crucial for tumor growth and survival. nih.gov One promising compound, 25a , demonstrated potent inhibitory activity against several key proteins involved in cancer progression, including EGFR-TK, VEGFR-2, and CK2α. nih.gov This multi-targeting capability suggests that isoxazole-based compounds can disrupt various signaling pathways essential for cancer cell proliferation and survival. nih.gov The ability of this single molecular framework to engage with distinct and critical cancer targets highlights the potential of the isoxazole scaffold in creating effective multi-targeted agents. nih.gov

Table 1: Multi-Target Inhibitory Profile of Isoxazole Derivative 25a This interactive table summarizes the diverse kinase inhibitory activities of a specific isoxazole derivative, showcasing its potential as a multi-targeted therapeutic agent.

| Target Protein | Biological Role in Cancer | IC₅₀ (µM) of Compound 25a | Reference |

|---|---|---|---|

| EGFR-TK | Cell proliferation and signaling | 0.054 ± 0.001 | nih.gov |

| VEGFR-2 | Angiogenesis (blood vessel formation) | Promising Activity | nih.gov |

| CK2α | Pro-survival signaling, apoptosis inhibition | Promising Activity | nih.gov |

| Topoisomerase IIβ | DNA replication and repair | Promising Activity | nih.gov |

| Tubulin | Cell division and mitosis | Acceptable Activity | nih.gov |

Integration into Personalized Medicine Strategies

Personalized medicine seeks to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup and specific disease biomarkers. The structural versatility of the isoxazole scaffold makes it an attractive candidate for this modern therapeutic paradigm. nih.govnih.gov Advances in synthetic chemistry allow for the precise modification of the isoxazole ring, enabling the creation of large libraries of compounds. nih.govnih.gov These libraries can then be screened against specific disease targets or patient-derived cells to identify molecules with optimal activity for a particular patient subgroup.

The development of isoxazole-based drugs is increasingly aligned with personalized medicine approaches, aiming to create therapies with enhanced bioactivity and selectivity for diseases such as cancer and neurodegenerative disorders. nih.gov The ability to fine-tune the physicochemical properties of isoxazole derivatives allows for the design of compounds that can overcome patient-specific resistance mechanisms or target unique molecular signatures of a disease. This adaptability underscores the potential of isoxazoles to contribute significantly to the advancement of personalized therapies. nih.govnih.gov

Novel Applications in Chemical Biology and Proteomics Research

Beyond direct therapeutic use, isoxazole-containing compounds are emerging as powerful tools in chemical biology and proteomics. A particularly innovative application is the use of the isoxazole ring as an intrinsic photo-cross-linker. rsc.orgbiorxiv.org Photoaffinity labeling (PAL) is a technique used to identify the protein targets of small molecules. researchgate.net Traditionally, this requires attaching a separate, often bulky, photoreactive group (like a diazirine or aryl azide) to the molecule of interest, which can sometimes alter its biological activity. researchgate.netyoutube.com

Recent research has revealed that the isoxazole ring itself can be activated by UV light to form highly reactive intermediates, such as nitrenes and azirines. rsc.orgbiorxiv.org These intermediates can then form covalent bonds with nearby proteins, effectively "tagging" the binding partners of the isoxazole-containing molecule. rsc.orgbiorxiv.orgyoutube.com This "minimalist" approach, which leverages the inherent chemistry of the isoxazole scaffold, avoids the need for perturbing modifications and has been successfully used in various chemoproteomic workflows, including off-target analysis and binding site validation. rsc.orgbiorxiv.org This novel function allows for a more accurate investigation of drug-protein interactions in their native cellular environment. researchgate.net

Table 2: Comparison of Photo-Cross-Linking Strategies This interactive table compares traditional photoaffinity labeling methods with the novel approach using the intrinsic photoreactivity of the isoxazole scaffold.

| Feature | Traditional Photo-Cross-Linkers (e.g., Diazirine, Aryl Azide) | Intrinsic Isoxazole Photo-Cross-Linker | Reference |

|---|---|---|---|

| Requirement | Addition of an external photoreactive group | Utilizes the inherent isoxazole ring | rsc.orgresearchgate.net |

| Molecular Perturbation | Can be bulky and may alter the molecule's binding properties | Minimalist; less likely to interfere with biological activity | biorxiv.orgresearchgate.net |

| Synthesis | Often requires complex, multi-step synthesis to attach the linker | Simplifies probe design as the pharmacophore is also the cross-linker | rsc.org |

| Application | Widely used for target identification and binding site mapping | Validated for protein binding site analysis and interactome profiling | rsc.orgbiorxiv.orgyoutube.com |

Sustainable Synthesis and Environmental Considerations in Drug Development

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.govresearchgate.net This involves designing chemical processes that are safer, more efficient, and use renewable resources. The synthesis of isoxazole derivatives, including precursors like Ethyl 3-Methylisoxazole-5-carboxylate, is an area where green chemistry is making significant inroads. nih.govnih.govpreprints.org

Researchers have developed several eco-friendly methods for synthesizing isoxazoles that offer advantages over traditional techniques. semnan.ac.ir These modern approaches often lead to higher product yields, shorter reaction times, and reduced reliance on hazardous solvents and expensive catalysts. nih.govsemnan.ac.ir

Agro-Waste Catalysis: One method uses a catalyst derived from the ash of orange fruit peels (WEOFPA) in glycerol (B35011) to synthesize 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones from hydroxylamine (B1172632) hydrochloride and ethyl acetoacetate (B1235776). This process is efficient, eco-friendly, and avoids hazardous solvents. nih.govrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically enhance the rate of reaction, leading to high selectivity and improved yields compared to conventional heating methods. nih.govresearchgate.net

Ultrasound Irradiation: Sonochemistry, or the use of ultrasound, offers another energy-efficient route to isoxazole derivatives. It accelerates reaction kinetics, minimizes byproduct formation, and can be performed in green solvents like water. preprints.org

Sunlight-Powered Synthesis: In a particularly innovative approach, the three-component reaction to form 4-arylidene-isoxazole-5(4H)-ones has been successfully carried out in water using natural sunlight as a clean, available, and non-toxic energy source. semnan.ac.ir

These sustainable methods align with the broader goals of green chemistry by improving atom economy, reducing energy consumption, and eliminating hazardous waste, making the production of valuable isoxazole compounds more environmentally benign. nih.govresearchgate.netpreprints.org

Table 3: Comparison of Synthesis Methods for Isoxazole Derivatives This interactive table highlights the advantages of green synthesis techniques over traditional methods for preparing isoxazole compounds.

| Synthesis Method | Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Heating | Conventional heating, often long reaction times | Organic solvents (e.g., ethanol) | Established but can be slow and less efficient | nih.gov |

| WEOFPA/Glycerol | 60 °C, stirring | Glycerol (solvent-free conditions) | Uses agro-waste catalyst, eco-friendly, high yields (86-92%) | nih.govrsc.org |

| Microwave Irradiation | Microwave heating | Often safer solvents or solvent-free | Faster reaction rate, high selectivity, improved yields | nih.govresearchgate.net |

| Ultrasound Irradiation | Ultrasonic probe (4 min) | Aqueous medium | Reduced reaction time, high yields (95%), energy efficient | preprints.org |

| Natural Sunlight | Sunlight | Water | Uses renewable energy, no organic solvents, simple, high yields (89-97%) | semnan.ac.ir |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-Methylisoxazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under basic conditions (e.g., sodium acetate in ethanol) . Microwave-assisted synthesis can enhance efficiency by reducing reaction time and improving yield . Key variables include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., metal-free routes to avoid contamination) . Post-synthesis, purity is assessed via HPLC or NMR, with recrystallization in ethanol as a standard purification step .

Q. Comparative Table :

| Synthetic Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| Cyclization with NH₂OH·HCl | 65–75 | >95 | Ethanol, 100°C, 6h |

| Microwave-assisted | 85–90 | >98 | 150 W, 30 min |

| Metal-free route | 70–80 | >97 | DMF, 80°C, 8h |

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : NMR (¹H/¹³C) identifies substituent positions via coupling patterns (e.g., methyl protons at δ 2.4–2.6 ppm ). IR confirms ester carbonyl stretches (~1740 cm⁻¹) and isoxazole ring vibrations (1600 cm⁻¹) . Conflicting data (e.g., overlapping peaks) can be resolved by 2D NMR (COSY, HSQC) or mass spectrometry to confirm molecular ions (e.g., [M+H]⁺ at m/z 170.1) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data among this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent stereochemistry. For example, a methyl group at position 3 enhances antimicrobial activity, while a formyl group at position 5 improves anticancer potency . Validate results via dose-response curves and molecular docking to correlate structure-activity relationships (e.g., hydrophobic interactions with enzyme active sites) .

Q. Case Study :

- Derivative A (5-formyl): IC₅₀ = 2.1 µM (HeLa cells) .

- Derivative B (5-methyl): IC₅₀ = 8.5 µM (HeLa cells) .

Hypothesis: The formyl group enhances hydrogen bonding with target proteins.

Q. Which computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites (e.g., high electrophilicity at the ester carbonyl) . Molecular dynamics simulations model solvent effects (e.g., polar aprotic solvents stabilize transition states) . Validate predictions experimentally via Hammett plots to assess substituent electronic effects .

Q. How do steric effects influence the catalytic hydrogenation of this compound?

- Methodological Answer : Steric hindrance from the methyl group slows hydrogenation of the isoxazole ring. Use Pd/C (10% w/w) in THF at 50 psi H₂, monitoring progress via TLC. Compare turnover rates with/without methyl substitution:

- 3-Methyl derivative: 85% conversion in 8h .

- Unsubstituted analog: 95% conversion in 4h .

Q. What crystallization strategies improve X-ray diffraction quality for this compound derivatives?

- Methodological Answer : Slow evaporation from ethanol/water (7:3) yields single crystals suitable for SHELX refinement . Resolve twinning via PLATON’s TWINABS or by collecting high-resolution data (d < 0.8 Å) . Key parameters:

Data Analysis and Optimization

Q. How can reaction kinetics optimize microwave-assisted synthesis of this compound?

- Methodological Answer : Use pseudo-first-order kinetics under varying power (50–200 W) and temperature (60–120°C). Calculate activation energy (Eₐ) via the Arrhenius equation. Example results:

- Eₐ = 45 kJ/mol (microwave) vs. 60 kJ/mol (conventional) .

- Optimal conditions: 150 W, 100°C, 30 min (yield: 88%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。